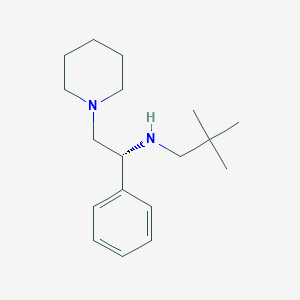

(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine

Vue d'ensemble

Description

®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine is a chiral amine compound that features a piperidine ring, a phenyl group, and a dimethylated amine. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various pharmaceutical agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine can be achieved through several methods, including biocatalytic and chemical approaches. One notable method involves the use of transaminases, which offer an environmentally and economically attractive route for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported to produce the ®-enantiomers with high enantioselectivity and conversion rates .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the asymmetric synthesis process to achieve high yields and purity. The use of biocatalysts, such as transaminases, in large-scale production is favored due to their efficiency and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction is often employed to reduce ketones or other functional groups to alcohols or amines.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Applications De Recherche Scientifique

®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of various complex molecules and pharmaceutical agents.

Biology: The compound is used in studies related to enzyme activity and chiral recognition.

Mécanisme D'action

The mechanism of action of ®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are mediated through its binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine: The enantiomer of the compound, which may exhibit different pharmacological properties.

1-Phenylpropan-2-amine derivatives: These compounds share a similar core structure and are used in various therapeutic applications.

Uniqueness

®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the piperidine ring, which imparts distinct pharmacological properties. Its high enantioselectivity and efficiency in synthesis make it a valuable compound in medicinal chemistry .

Activité Biologique

(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine, also known as (R)-(-)-N-neopentyl-1-phenyl-2-(1-piperidinyl)ethylamine, is a chiral amine compound with the chemical formula C18H30N2 and CAS number 153837-28-6. This compound is characterized by its complex structure, which includes a propan-1-amine backbone, two methyl groups at the second carbon, and a phenyl-piperidine side chain. Its unique structural features make it a candidate for various pharmacological applications, particularly in the fields of cognitive enhancement and neuropharmacology.

Structural Characteristics

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C18H30N2 |

| Molecular Weight | 274.452 g/mol |

| CAS Number | 153837-28-6 |

| Density | 0.953 g/cm³ |

| Boiling Point | 367.7 °C |

| Melting Point | 36–40 °C |

Cognitive Enhancement

Preliminary studies suggest that this compound may exhibit cognitive-enhancing effects similar to those observed with known nootropic agents like Piracetam. These compounds are often investigated for their potential to improve memory and learning capabilities. The structural similarity to other nootropics indicates that this compound may interact with neurotransmitter systems involved in cognition.

Interaction Studies

Research indicates that this compound may have significant interactions with various receptors in the central nervous system. Notably, its potential binding affinity to acetylcholinesterase (AChE) suggests that it could serve as a therapeutic agent for conditions like Alzheimer's disease. AChE inhibitors are crucial in enhancing cholinergic transmission by preventing the breakdown of acetylcholine, thus improving cognitive function.

Antimicrobial Properties

While primarily considered for its neuropharmacological applications, there is emerging evidence of antimicrobial activity associated with similar piperidine derivatives. In vitro studies have shown that certain piperidine-based compounds exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives suggest promising antimicrobial activity:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 - 0.025 | S. aureus, E. coli |

| Piperidine derivative X | 4.69 - 22.9 | B. subtilis, S. aureus |

These findings highlight the need for further research into the biological activities of this compound and its derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound to enhance its pharmacological properties:

-

Cognitive Enhancers : Research demonstrated that modifications to the piperidine ring could enhance AChE inhibition potency.

- Example : A study found that certain substitutions on the phenyl ring significantly increased the binding affinity to AChE.

- Antimicrobial Activity : Investigations into structural analogs revealed that specific halogen substitutions on the piperidine ring were responsible for increased antimicrobial activity against various pathogens.

- Potential Side Effects : While exploring its therapeutic potential, researchers have also assessed possible side effects associated with long-term use of similar compounds.

Propriétés

IUPAC Name |

2,2-dimethyl-N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2/c1-18(2,3)15-19-17(16-10-6-4-7-11-16)14-20-12-8-5-9-13-20/h4,6-7,10-11,17,19H,5,8-9,12-15H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWFXOINQANLGF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC(CN1CCCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CN[C@@H](CN1CCCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428824 | |

| Record name | ST081399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153837-28-6 | |

| Record name | ST081399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.